Deoxysotalol

Descripción general

Descripción

Deoxysotalol is a chemical compound with the molecular formula C12H20N2O2S and a molecular weight of 256.36 g/mol . It is a derivative of sotalol, a well-known beta-adrenergic receptor blocker used in the treatment of arrhythmias. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Aplicaciones Científicas De Investigación

Deoxysotalol has several applications in scientific research, including:

Mecanismo De Acción

Target of Action

Deoxysotalol primarily targets smooth muscle contraction . The smooth muscle cells are responsible for the contractile force in various organs and tissues, including the heart, blood vessels, and gastrointestinal tract. By interacting with these targets, this compound can influence the physiological functions of these systems.

Mode of Action

Sotalol acts by inhibiting beta-1 adrenoceptors in the myocardium and slowing repolarization, which lengthens the QT interval and slows and shortens conduction of action potentials through the atria . As this compound is devoid of β-blocking actions, it may be considered a pure class III compound .

Pharmacokinetics

This compound has pharmacokinetic properties that resemble those of the racemate It increases the refractory period in the atria, ventricles, bypass tracts, and the His-Purkinje system while minimally slowing the heart rate . These properties suggest that this compound may have a significant impact on the bioavailability and therapeutic efficacy of the drug.

Result of Action

Based on its similarity to sotalol, it can be inferred that this compound may disrupt cell signaling, gene expression, and protein function, leading to cell damage and death

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, a study on a similar compound, Deoxynivalenol, found that its transformation to a non-toxic stereoisomer occurred under aerobic conditions, mild temperature (25–30°C), and neutral pH While it’s not directly related to this compound, this example illustrates how environmental conditions can influence the action of a compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of deoxysotalol typically involves the modification of sotalol. One common method includes the reduction of sotalol using a suitable reducing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction conditions and product quality .

Análisis De Reacciones Químicas

Types of Reactions: Deoxysotalol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction of this compound can yield secondary amines.

Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.

Reduction: Lithium aluminum hydride; performed under anhydrous conditions.

Substitution: Various nucleophiles; reaction conditions depend on the nucleophile used.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Secondary amines.

Substitution: Varied products depending on the nucleophile.

Comparación Con Compuestos Similares

Sotalol: A beta-adrenergic receptor blocker used clinically for arrhythmias.

Propranolol: Another beta-blocker used for various cardiovascular conditions.

Atenolol: A selective beta-1 receptor blocker used for hypertension and angina.

Uniqueness: Deoxysotalol is unique due to its specific structural modifications, which make it a valuable tool in research settings. Unlike its parent compound sotalol, this compound is not used clinically but provides insights into the pharmacological properties of beta-blockers .

Actividad Biológica

Deoxysotalol is a compound derived from sotalol, a well-known antiarrhythmic medication. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is structurally similar to sotalol but differs in its chemical composition, which influences its biological activities. The compound has been studied for its effects on various biological systems, particularly in relation to cardiovascular health and cancer treatment.

1. Antiarrhythmic Effects

This compound exhibits antiarrhythmic properties that are primarily attributed to its ability to block potassium channels, specifically the rapid component of the delayed rectifier potassium current (IKr). This action prolongs the cardiac action potential and refractory period, making it useful in treating conditions like atrial fibrillation and ventricular tachycardia.

2. Cytotoxicity Against Cancer Cells

Recent studies have highlighted the cytotoxic effects of this compound on cancer cells. For instance, research indicates that this compound derivatives can inhibit the growth of tumor cells by inducing apoptosis and disrupting cellular signaling pathways.

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Murine macrophage-like cells | Varies (up to 100 µM) | Inhibition of cell growth | |

| Tumor cells | Varies (up to 100 µM) | Induction of apoptosis |

The biological activity of this compound involves several mechanisms:

- Ion Channel Blockade : this compound's primary mechanism is the blockade of potassium channels, which stabilizes cardiac membranes and prevents arrhythmias.

- Induction of Apoptosis : In cancer cells, this compound has been shown to trigger apoptotic pathways, leading to cell death. This is often mediated through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Cell Signaling Modulation : The compound may also affect various signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects.

Case Study 1: Anti-Cancer Activity

A study published in PubMed examined the effects of this compound on murine tumor cells. The results demonstrated significant inhibition of tumor cell proliferation at concentrations above 50 µM. The study utilized assays such as MTT and LDH release to assess cytotoxicity.

Case Study 2: Cardiovascular Applications

Research involving isolated rat uterine tissues indicated that this compound enhances prostaglandin-induced contractions. This suggests potential applications in managing uterine contractions during labor or in treating certain gynecological conditions .

Propiedades

IUPAC Name |

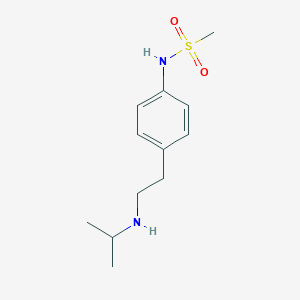

N-[4-[2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-10(2)13-9-8-11-4-6-12(7-5-11)14-17(3,15)16/h4-7,10,13-14H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLCHPYEDZTGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CC=C(C=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168742 | |

| Record name | Deoxysotalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16974-42-8 | |

| Record name | Deoxysotalol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016974428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxysotalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYSOTALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O703211HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.